molecular formula C11H12N2O4S B12905279 2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid CAS No. 99595-95-6

2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

Cat. No.: B12905279
CAS No.: 99595-95-6
M. Wt: 268.29 g/mol
InChI Key: BZLJBHZGIIPRGB-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole-Based Sulfonic Acid Derivatives in Medicinal Chemistry

The integration of pyrazole and sulfonic acid functionalities traces its origins to late 19th-century synthetic efforts. Knorr’s 1883 synthesis of pyrazoles via β-diketone-hydrazine condensation laid the groundwork for structural diversification. Early derivatives like antipyrine (phenazone) demonstrated antipyretic and analgesic properties, spurring interest in pyrazole’s medicinal potential. The introduction of sulfonic acid groups emerged as a strategy to enhance aqueous solubility and bioavailability, critical for oral administration and systemic distribution.

Modern drug development has leveraged this hybrid approach, exemplified by celecoxib (a pyrazole sulfonamide COX-2 inhibitor) and torasemide (a sulfonylurea diuretic). Benzenesulfonic acid conjugation with pyrazolone scaffolds, as seen in this compound, represents a deliberate effort to merge the pharmacokinetic advantages of sulfonic acids with pyrazole’s target-binding versatility.

Table 1: Key Milestones in Pyrazole-Sulfonic Acid Hybrid Development

Year Discovery/Innovation Impact
1883 Knorr’s pyrazole synthesis Established core synthetic methodology
1893 Antipyrine commercialization Validated pyrazole’s therapeutic potential
1999 Celecoxib FDA approval Demonstrated clinical efficacy of sulfonamide-pyrazole hybrids
2010s Pyrazole-sulfonic acid antimicrobials Expanded applications to infectious diseases

Significance of Structural Motifs: Pyrazole and Benzenesulfonic Acid Moieties

The compound’s pharmacological profile arises from synergistic interactions between its constituent motifs:

Pyrazolone Core

  • Hydrogen-Bonding Capacity : The 5-keto group and N1 nitrogen enable interactions with biological targets, as observed in COX-2 inhibition by celecoxib.
  • Conformational Rigidity : The partially unsaturated pyrazoline ring restricts rotational freedom, enhancing target selectivity.
  • Substituent Effects : 3,4-Dimethyl groups influence steric accessibility and metabolic stability. Methylation at C3 and C4 positions has been correlated with prolonged half-lives in related compounds.

Benzenesulfonic Acid Group

  • Acid-Base Properties : The strong electron-withdrawing sulfonic acid group (pKa ~1) ensures ionization at physiological pH, improving water solubility.
  • Protein Binding : Sulfonate anions frequently engage in ionic interactions with lysine/arginine residues, a mechanism exploited in thrombin inhibitors.
  • Bioisosteric Potential : The sulfonic acid group can replace carboxylates or phosphonates while maintaining target affinity, as demonstrated in HIV protease inhibitors.

Structural-Activity Parallels
Comparative analysis with analogous compounds reveals critical structure-activity relationships (SAR):

  • Antimicrobial Activity : Pyrazole-sulfonic acid hybrids exhibit enhanced Gram-negative coverage compared to non-sulfonated counterparts, likely due to improved outer membrane penetration.
  • Anti-inflammatory Effects : The 5-oxo group in pyrazolone derivatives mimics prostaglandin H2 geometry, enabling COX-2 selective inhibition.
  • Metabolic Stability : 3,4-Disubstitution patterns reduce hepatic CYP450-mediated oxidation, as shown in pharmacokinetic studies of related antidiabetic agents.

Table 2: Pharmacological Attributes of Pyrazole-Sulfonic Acid Hybrids

Property Pyrazolone Contribution Benzenesulfonic Acid Contribution
Solubility Moderate (logP ~2.5) High (logP reduction ≥1.5 units)
Target Affinity Hydrogen-bond donor/acceptor sites Ionic interaction potential
Metabolic Stability Methyl groups hinder oxidation Sulfonate conjugation minimizes Phase I metabolism

Properties

CAS No.

99595-95-6

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

2-(3,4-dimethyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid

InChI

InChI=1S/C11H12N2O4S/c1-7-8(2)12-13(11(7)14)9-5-3-4-6-10(9)18(15,16)17/h3-7H,1-2H3,(H,15,16,17)

InChI Key

BZLJBHZGIIPRGB-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NN(C1=O)C2=CC=CC=C2S(=O)(=O)O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

General Synthetic Strategy

The synthesis typically involves two key steps:

Stepwise Preparation

Synthesis of Pyrazolone Core
  • The pyrazolone ring is formed by reacting β-ketoesters with hydrazine or substituted hydrazines under reflux in methanol or ethanol.
  • For example, β-ketoester intermediates prepared via Masamune-Claisen condensation from N-Boc-β-alanine derivatives can be treated with hydrazine derivatives to yield 1-substituted pyrazolones.
  • Reaction conditions: reflux in methanol for 4–6 hours, followed by cooling to precipitate the pyrazolone intermediate.
Introduction of Benzenesulfonic Acid Group
  • The benzenesulfonic acid moiety is introduced by coupling the pyrazolone nitrogen (N-1) with benzenesulfonyl chloride or by sulfonation of the aromatic ring attached to the pyrazolone.
  • Alternatively, the pyrazolone intermediate can be reacted with benzenesulfonic acid derivatives in the presence of activating agents such as phosphoryl chloride (POCl3) to facilitate sulfonylation.
  • Typical conditions involve refluxing the pyrazolone with benzenesulfonyl chloride or benzenesulfonic acid in an appropriate solvent (e.g., DMF, dioxane) with a base or catalyst to promote substitution.

Representative Synthetic Route

Step Reagents & Conditions Product Yield (%) Notes
1 β-Ketoester + Hydrazine hydrate, reflux in MeOH, 5 h 3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl intermediate 48–83% Formation of pyrazolone ring
2 Pyrazolone intermediate + Benzenesulfonyl chloride, base, reflux This compound 60–75% (typical) Sulfonylation at N-1 position

Detailed Research Findings and Analysis

Reaction Conditions and Yields

  • The pyrazolone ring formation is generally high yielding when using hydrazine derivatives under reflux in protic solvents.
  • Sulfonylation reactions require careful control of temperature and stoichiometry to avoid over-sulfonation or side reactions.
  • Use of phosphoryl chloride as a dehydrating agent can enhance sulfonylation efficiency.

Purification and Characterization

  • The crude products are often purified by recrystallization from aqueous dimethylformamide or ethanol-water mixtures.
  • Characterization is confirmed by IR spectroscopy (notable C=O stretch near 1700 cm⁻¹), 1H NMR (methyl and aromatic protons), and mass spectrometry.

Comparative Notes on Synthetic Routes

Method Advantages Disadvantages References
Direct sulfonylation of pyrazolone with benzenesulfonyl chloride Straightforward, good yields Requires careful control to avoid side reactions
Coupling via phosphoryl chloride activation Enhanced sulfonylation efficiency Use of corrosive reagents, longer reaction times
Stepwise synthesis from β-ketoester and hydrazine, then sulfonation Modular, allows variation of substituents Multi-step, requires intermediate purification

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield Range Key Observations
Pyrazolone ring formation β-Ketoester + Hydrazine hydrate Reflux in methanol, 4–6 h 48–83% Efficient ring closure, mild conditions
Sulfonylation Pyrazolone + Benzenesulfonyl chloride or benzenesulfonic acid + POCl3 Reflux in DMF or dioxane, 5–8 h 60–75% Requires dehydrating agent or base, moderate to good yields
Purification Recrystallization Ethanol-water or aqueous DMF - High purity product, confirmed by spectral data

The preparation of This compound is well-established through classical pyrazolone synthesis followed by sulfonylation. The key to successful synthesis lies in the efficient formation of the pyrazolone ring and controlled introduction of the benzenesulfonic acid group. The use of hydrazine derivatives and β-ketoesters under reflux conditions provides a reliable route to the pyrazolone core, while sulfonylation with benzenesulfonyl chloride or activation by phosphoryl chloride ensures effective functionalization. These methods are supported by spectral and crystallographic characterizations confirming the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid .
  • Molecular Formula : C₁₁H₁₂N₂O₄S.
  • Molecular Weight : 268.29 g/mol .
  • CAS Numbers: Two conflicting identifiers are reported: 99595-95-6 and 38254-74-9 , likely due to nomenclature variations or database discrepancies.

Structural Features :

  • A pyrazolone ring (4,5-dihydro-1H-pyrazol-5-one) substituted with 3,4-dimethyl groups and linked to a para-substituted benzenesulfonic acid moiety. The sulfonic acid group confers high polarity and water solubility, while the methyl groups influence steric and electronic properties.

The compound is compared to analogs with modifications in the pyrazole ring, benzene ring substituents, or sulfonic acid position. Key differences in properties and applications are highlighted below.

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents LogP* Key Applications/Notes
Target Compound (99595-95-6/38254-74-9) C₁₁H₁₂N₂O₄S 268.29 3,4-Dimethyl-pyrazole; para-sulfonic acid N/A Potential enzyme inhibition, synthetic intermediate
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid (119-17-5) C₁₀H₁₀N₂O₄S 254.26 3-Methyl-pyrazole; meta-sulfonic acid -0.736 HPLC analysis standard
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid (89-36-1) C₁₀H₁₀N₂O₄S 254.26 3-Methyl-pyrazole; para-sulfonic acid N/A Heterocyclic building block
2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid (84-57-1) C₁₀H₈Cl₂N₂O₄S 323.16 3-Methyl-pyrazole; 2,5-dichloro-benzene N/A Dye intermediate (e.g., Solvent Yellow 93)
4-(4-Ethyl-4,5-dihydro-3-octadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonic acid (101196-18-3) C₂₉H₄₈N₂O₄S 520.77 Long alkyl chain (C18H37) N/A Surfactant or lipid-based applications

*LogP values are reported where available.

Key Comparative Insights:

Substituent Effects :

  • Methyl vs. Dichloro Groups : The target compound’s 3,4-dimethyl-pyrazole substituents enhance steric hindrance compared to the 3-methyl analogs . Dichloro-substituted derivatives (e.g., 84-57-1) exhibit higher molecular weight and electron-withdrawing effects, altering reactivity .
  • Sulfonic Acid Position : Para-substituted sulfonic acids (e.g., 89-36-1) generally exhibit higher symmetry and crystallinity compared to meta-substituted isomers (119-17-5), impacting purification and HPLC retention times .

Biological Activity: Pyrazolone-sulfonic acid hybrids are known for carbonic anhydrase inhibition .

Analytical Methods :

  • Reverse-phase HPLC (e.g., Newcrom R1 column) is effective for separating sulfonic acid derivatives, with retention times influenced by substituent polarity .

Biological Activity

2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid, a compound with the molecular formula C11H12N2O4S, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article explores its biological properties, including anticancer activity, anti-inflammatory effects, and potential applications in drug development.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a benzenesulfonic acid moiety, contributing to its diverse pharmacological profile. The structural characteristics are crucial for its biological interactions and efficacy.

PropertyValue
Molecular Weight268.29 g/mol
Molecular FormulaC11H12N2O4S
CAS Number99595-95-6

Anticancer Activity

Recent studies indicate that compounds containing the pyrazole structure, including this compound, exhibit notable anticancer properties. For instance:

  • In vitro Studies : The compound has demonstrated inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The IC50 values for these activities are reported to be comparable to established chemotherapeutics such as doxorubicin .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation pathways. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential:

  • Enzymatic Inhibition : It has shown inhibitory activity against cyclooxygenases (COX), particularly COX-2, which is associated with inflammatory processes. Selectivity indices indicate a preference for COX-2 over COX-1, suggesting a favorable safety profile for therapeutic applications .

Other Pharmacological Activities

Compounds similar to this compound have been reported to exhibit:

  • Antimicrobial Activity : Some derivatives demonstrate efficacy against various bacterial strains, indicating potential as antimicrobial agents .
  • Antioxidant Properties : The compound's ability to scavenge free radicals has been noted in various assays, contributing to its overall therapeutic potential .

Case Study 1: Anticancer Efficacy

A study conducted on the antiproliferative effects of pyrazole derivatives highlighted the significant reduction in cell viability among treated cancer cell lines. The study utilized both in vitro assays and molecular modeling to elucidate the mechanisms involved.

Case Study 2: Anti-inflammatory Action

Research focusing on the anti-inflammatory properties of related compounds demonstrated substantial reductions in inflammatory markers in vitro. The findings suggest that these compounds could serve as effective treatments for inflammatory diseases.

Q & A

Q. What are the recommended synthesis routes for 2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid, and how can reaction yields be optimized?

The compound is synthesized via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. For example, a pyrazoline derivative was prepared by reacting 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one with 4-hydrazinobenzenesulfonic acid hydrochloride, yielding 27% after purification by column chromatography (CH₂Cl₂/CH₃OH) . Optimization strategies include:

  • Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonic acid intermediates.
  • Purification : Use of reverse-phase HPLC or recrystallization from ethanol-water mixtures to improve purity (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the pyrazolone ring (δ ~5.28 ppm for the pyrazoline proton) and sulfonic acid group (δ ~7.87 ppm for aromatic protons) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z = 393 [M+H]⁺) validate the molecular formula .
  • X-ray crystallography : SHELXL software (via SHELX-2015) refines crystal structures, resolving bond lengths and angles (e.g., C-S bond at ~1.76 Å) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : High aqueous solubility due to the sulfonic acid group (~50 mg/mL in PBS at pH 7.4). Stability decreases in acidic media (pH < 3), leading to precipitation .
  • Storage : Stable at −20°C in lyophilized form for >6 months. Solutions in DMSO should be used within 48 hours to avoid decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonic acid-based pyrazolone derivatives?

Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., Bradford assay for protein-binding studies) to minimize interference from sulfonic acid groups.
  • Structural analogs : Compare with derivatives like 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid (CAS 89-36-1), which lacks the 3,4-dimethyl substitution, to isolate functional group effects .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict electronic interactions between the sulfonic acid group and biological targets .

Q. What experimental designs are recommended for studying the compound’s interactions with proteins or enzymes?

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (e.g., KD values) with serum albumin or cytochrome P450 isoforms.
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding, accounting for the exothermic contribution of sulfonate-protein interactions .
  • Crystallographic studies : Co-crystallize with target proteins using SHELXTL for structure-activity relationship (SAR) analysis .

Q. How does the compound’s electronic structure influence its reactivity in catalytic or photochemical applications?

  • UV-Vis spectroscopy : The pyrazolone ring absorbs at λmax ~320 nm, enabling use as a photosensitizer. Substituents (e.g., 3,4-dimethyl groups) red-shift absorption by ~15 nm .
  • Electrochemical analysis : Cyclic voltammetry reveals a reduction peak at −0.8 V vs. Ag/AgCl, indicating potential for electron-transfer reactions .

Methodological Notes

  • Synthesis Challenges : Trace metal impurities can catalyze sulfonic acid decomposition; use Chelex-treated solvents.
  • Safety : The compound is non-volatile but may irritate mucous membranes. Use PPE and fume hoods during handling .

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